2-Bromoethylamine hydrochloride

Description

Significance in Synthetic Organic Chemistry and Chemical Biology Research

The significance of 2-bromoethylamine (B90993) hydrochloride and its hydrobromide analogue in modern chemical research is rooted in their utility as versatile bifunctional building blocks. The presence of both a nucleophilic amino group and a reactive alkyl halide enables diverse derivatization strategies, making it a cornerstone reagent for synthesizing complex molecules.

In synthetic organic chemistry, one of its most prominent roles is as a precursor for the synthesis of aziridines, highly strained three-membered nitrogen-containing heterocycles. clockss.org The intramolecular cyclization of 2-bromoethylamine, typically initiated by a base, forms the aziridine (B145994) ring, which is a valuable intermediate for producing more complex nitrogen-containing compounds like amino acids and chiral auxiliaries through subsequent ring-opening reactions. clockss.orgnih.gov

Beyond aziridination, 2-bromoethylamine is extensively used in the synthesis of a wide array of other heterocyclic compounds. For instance, it is a key reactant in the preparation of:

Thiazolines and Thiazines : Synthesized through tandem S-alkylation and cyclodeamination reactions with thioamides. sigmaaldrich.com

4H-Pyrans : Its derivative, an amino-functionalized ionic liquid, catalyzes the synthesis of 4H-pyran derivatives. guidechem.comchemicalbook.com

Dihydrothiazole Derivatives : Prepared via cyclocondensation reactions. guidechem.comchemicalbook.com

The compound also serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. guidechem.com Its ability to alkylate nucleophiles makes it useful for introducing the ethylamino moiety into various molecular frameworks. This includes the chemoselective mono-N-alkylation of primary amines and polyamines, a fundamental transformation in organic synthesis. sigmaaldrich.comnih.gov

In the realm of chemical biology and materials science, 2-bromoethylamine finds application in proteomics research and surface modification. guidechem.comscbt.com It is used to construct specific ligands, such as C2-symmetric imidazolidinylidene ligands, which have applications in catalysis. chemicalbook.commpbio.com Furthermore, it can be employed as an alkylating agent for modifying surfaces, such as that of nylon, to introduce primary, secondary, and tertiary amine groups, thereby altering the material's properties. guidechem.comchemicalbook.com

Selected Applications of 2-Bromoethylamine Salts in Synthesis

| Application Area | Specific Use | Resulting Compound/System | Reference |

|---|---|---|---|

| Heterocycle Synthesis | Intramolecular cyclization | Aziridines | |

| Heterocycle Synthesis | Reaction with thioamides | Thiazolines and thiazines | sigmaaldrich.com |

| Catalysis | Preparation of functionalized ionic liquids | Amino-functionalized ionic liquid catalysts | guidechem.comchemicalbook.com |

| Ligand Synthesis | Construction of ligands for catalysis | C2-symmetric imidazolidinylidene ligands | mpbio.com |

| Amine Synthesis | Mono-N-alkylation of primary amines | Secondary amines | sigmaaldrich.com |

| Materials Science | Surface modification of polymers | Amine-functionalized nylon | guidechem.comchemicalbook.com |

Historical Evolution of Research Applications for 2-Bromoethylamine Hydrochloride

The history of 2-bromoethylamine is intrinsically linked to the development of aziridine chemistry. A pivotal moment occurred in 1888 when the chemist Siegmund Gabriel reported the first synthesis of an aziridine ring system. He achieved this through the treatment of 2-bromoethylamine hydrobromide with a base, which induced an intramolecular cyclization where the amino group displaces the bromide. This foundational discovery established 2-bromoethylamine as a critical precursor in heterocyclic chemistry.

Early synthetic routes to obtain 2-bromoethylamine hydrobromide itself were also developed during this period. Methods included the reaction of ethanolamine (B43304) with hydrobromic acid and a procedure starting from potassium phthalimide (B116566) and ethylene (B1197577) bromide. orgsyn.org Detailed procedures for its preparation from ethanolamine and hydrobromic acid were later published in the well-regarded collection Organic Syntheses, highlighting its importance and making it an accessible reagent for the broader research community. orgsyn.org

A significant advancement in the application of this reagent came with the development of the Wenker synthesis in 1935. baranlab.org This method provides a general route to aziridines from 1,2-amino alcohols, which can be conceptually seen as derivatives of the 2-haloamine structure. The modified Wenker synthesis remains a relevant method for preparing chiral aziridines today. nih.gov

Over the decades, the applications of 2-bromoethylamine have diversified from its initial use in fundamental heterocyclic synthesis to a broad range of specialized areas. Researchers have leveraged its reactivity to create complex molecules, including dipeptides containing aziridine rings for chemical biology studies, and as a building block for proteomics research. scbt.comnih.gov Its journey from a simple bifunctional molecule in early academic labs to a versatile tool in modern synthetic and materials chemistry underscores its enduring utility.

Historical Timeline of 2-Bromoethylamine Research

| Date | Key Development | Significance | Reference |

|---|---|---|---|

| 1888 | First synthesis of an aziridine ring by Siegmund Gabriel using 2-bromoethylamine hydrobromide. | Established 2-bromoethylamine as a key precursor for aziridines and foundational to aziridine chemistry. | |

| Early 20th Century | Development of synthetic routes to 2-bromoethylamine hydrobromide. | Made the reagent more accessible for research (e.g., from ethanolamine and HBr). | orgsyn.org |

| 1935 | The Wenker synthesis for aziridines is reported. | Provided a general and widely adopted method for aziridine synthesis from related structures. | baranlab.org |

| Late 20th - Early 21st Century | Expansion of applications into diverse fields. | Use in proteomics, synthesis of specialized ligands, and modification of materials. | sigmaaldrich.comscbt.commpbio.com |

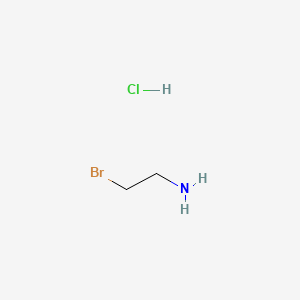

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromoethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BrN.ClH/c3-1-2-4;/h1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYBTQCLJOBELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480508 | |

| Record name | 2-BROMOETHYLAMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58861-74-8 | |

| Record name | 2-BROMOETHYLAMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations Involving 2 Bromoethylamine Hydrochloride

Synthesis of 2-Bromoethylamine (B90993) Hydrochloride and Related Halogenated Amines

The primary route for synthesizing 2-bromoethylamine involves the direct bromination of ethanolamine (B43304). chemicalbook.com This transformation has been the subject of mechanistic studies and process optimization to enhance efficiency and product purity.

Mechanistic Investigations into the Bromination of Ethanolamine

The conversion of ethanolamine to 2-bromoethylamine in acidic conditions, typically with hydrobromic acid (HBr), proceeds through a direct nucleophilic substitution mechanism. msu.edu Theoretical and experimental studies have shown that the reaction is highly regioselective.

The process begins with the protonation of the hydroxyl group of ethanolamine by the strong acid, converting it into a good leaving group (water). Subsequently, the bromide ion (Br⁻) acts as a nucleophile, attacking the carbon atom bearing the -OH₂+ group. Computational studies indicate that hydrogen bonding plays a significant role in guiding the nucleophilic attack, ensuring that the substitution occurs exclusively at the hydroxyl-bearing carbon. msu.edu This directed pathway prevents the formation of isomeric byproducts and, crucially, avoids "label scrambling" when using isotopically labeled starting materials. msu.edu

An alternative mechanism proposed under certain conditions involves the formation of an aziridine (B145994) intermediate, which could lead to a mixture of products if the starting material is asymmetrically labeled. msu.edu However, studies conducted in acidic environments confirm that the direct SN2-type displacement is the predominant pathway, leading to a single, non-scrambled product. msu.edu

Table 1: Calculated Energy Barriers for the Bromination of Ethanolamine

| Reaction Pathway | Activation Energy (kJ/mol) | Note |

| Direct Displacement (leading to 2-Bromoethylamine) | 80.3 | This pathway is significantly favored, leading to the desired product without scrambling. |

| Pathway leading to Bromoethanol | 247.7 | This alternative pathway is energetically unfavorable by a large margin. |

Data derived from theoretical calculations and mechanistic studies. msu.edu

Optimization of Synthesis Conditions: Catalyst-Free and Solvent-Free Approaches

Traditional synthesis of 2-bromoethylamine hydrobromide involves reacting ethanolamine with an excess of concentrated hydrobromic acid, followed by heating to drive the reaction and distill off water. chemicalbook.comorgsyn.org While effective, this method requires large volumes of corrosive acid and subsequent purification steps.

To improve the efficiency and environmental footprint of the synthesis, optimized procedures have been developed. One notable advancement is the use of catalyst-free and solvent-free conditions for subsequent reactions involving 2-bromoethylamine hydrochloride. For example, in the synthesis of the key drug intermediate N-(2-aminoethyl)morpholine, morpholine (B109124) itself can act as both the reactant and the solvent when reacting with an aqueous solution of this compound. asianpubs.org This approach demonstrates that for certain nucleophilic substitution reactions, the high reactivity of this compound eliminates the need for additional catalysts or organic solvents, simplifying the process and workup. asianpubs.org

Further optimization of the initial synthesis from ethanolamine has focused on controlling reaction temperature and using azeotropic distillation with solvents like xylene to efficiently remove water, driving the reaction to completion and achieving very high yields (up to 99%) and purity. chemicalbook.com

Preparation of Isotopically Labeled Analogues for Research Probes

Isotopically labeled versions of 2-bromoethylamine are invaluable tools in proteomics and for elucidating reaction mechanisms. fishersci.co.ukmsu.edu The synthesis of these labeled compounds typically follows the same pathway as the unlabeled version, starting from an isotopically labeled ethanolamine.

For instance, [2-¹³C]bromoethylamine hydrobromide is synthesized by reacting [2-¹³C]ethanolamine with hydrobromic acid. msu.edu The mechanistic fidelity of the reaction in acidic conditions is critical here, as it ensures the isotopic label remains at the C2 position without any scrambling. msu.edu One reported laboratory synthesis of [2-¹³C]bromoethylamine salt from the corresponding labeled ethanolamine achieved a high yield of 87%.

These labeled compounds, such as ¹³C or deuterated analogues, are used as alkylating agents to modify specific amino acid residues in proteins, like cysteine. msu.edunih.gov The incorporated stable isotope acts as a probe, allowing researchers to study protein structure, function, and interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. msu.edu

Fundamental Reactivity and Mechanistic Pathways of this compound

The chemical behavior of 2-bromoethylamine is dominated by the interplay between its two functional groups: the primary amine and the bromoethyl moiety. This structure dictates its participation in nucleophilic substitution reactions, which can proceed via two competing pathways.

Nucleophilic Substitution Reactions as Primary Mechanistic Modes

The carbon-bromine bond in 2-bromoethylamine is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This makes the molecule susceptible to nucleophilic attack, primarily through an SN2 mechanism. youtube.com In this process, a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion in a single, concerted step.

The amine group within the molecule is itself a nucleophile. However, under the acidic conditions in which the hydrochloride salt is typically handled, the amine is protonated to form an ammonium (B1175870) group (-NH₃⁺). This protonation deactivates its nucleophilicity. For the amine to act as a nucleophile, it must be deprotonated, usually by adding a base. Once deprotonated, it can participate in reactions. The dual reactivity allows 2-bromoethylamine to act as a versatile linker, reacting with various nucleophiles or, under basic conditions, using its own amine to attack an electrophile.

Intramolecular Cyclization versus Intermolecular Nucleophilic Attack Dynamics

When the amine group of 2-bromoethylamine is deprotonated (i.e., in its free base form), a competition arises between intramolecular and intermolecular nucleophilic substitution.

Intramolecular Cyclization: The nucleophilic amine can attack the electrophilic carbon atom within the same molecule, displacing the bromide ion to form a strained, three-membered heterocyclic ring known as aziridine (or ethyleneimine). clockss.org This intramolecular reaction is often kinetically favored, particularly at low concentrations, as the reacting groups are held in close proximity. ox.ac.uk The formation of aziridines from 2-haloamines is a classic and synthetically important transformation. clockss.org

Intermolecular Nucleophilic Attack: Alternatively, the amine group of one 2-bromoethylamine molecule can react with the electrophilic carbon of a different 2-bromoethylamine molecule. This intermolecular reaction leads to the formation of dimers, oligomers, or polymers. This pathway is generally favored at higher concentrations where the probability of collision between different molecules increases. youtube.com

The balance between these two pathways is a critical consideration in synthesis. The synthesis of 2-bromoethylamine hydrobromide from ethyleneimine and HBr further highlights this dynamic, as it represents the reverse reaction of the intramolecular cyclization—the acid-catalyzed ring-opening of aziridine. orgsyn.org

Table 2: Factors Influencing Intramolecular vs. Intermolecular Reactions

| Factor | Favors Intramolecular Cyclization (Aziridine Formation) | Favors Intermolecular Reaction (Dimer/Polymer Formation) |

| Concentration | Low concentrations (high dilution) | High concentrations |

| Thermodynamics | Formation of strained 3-membered ring can be less stable than linear products. | Formation of unstrained linear products is often thermodynamically favored. |

| Kinetics (Entropy) | Entropically favored as it is a unimolecular process. ox.ac.uk | Entropically disfavored as it is a bimolecular process, leading to a decrease in disorder. ox.ac.uk |

| Reaction Conditions | Use of a non-nucleophilic base to free the amine without competing in the reaction. | Use of high concentrations of the reactant. |

Computational Elucidation of Aziridine Intermediacy in Reactions

The reactivity of 2-bromoethylamine is often dominated by its propensity to form a highly reactive aziridinium (B1262131) ion intermediate via intramolecular cyclization. This transient species is central to many of its synthetic applications. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the energetics and mechanism of this process.

Theoretical calculations have been employed to model the reaction pathway of 2-bromoethylamine derivatives in various chemical transformations. For instance, in the context of protein alkylation, ab initio calculations have been used to compare the intermolecular nucleophilic attack by a thiol group (modeling a cysteine residue) versus the intramolecular SN2 reaction forming the aziridinium ion. nih.gov These studies suggest that while the intermolecular attack is favored in the gas phase, the reaction landscape can shift depending on the solvent and pH. nih.gov At basic pH, which is typical for experimental conditions of cysteine alkylation, the intermolecular reaction is favored. nih.gov However, at neutral pH, the intramolecular cyclization to the aziridinium ion can become more competitive. nih.gov These computational insights are crucial for predicting reaction outcomes and optimizing conditions for selective functionalization.

This compound as a Versatile Building Block in Complex Molecule Synthesis

The dual functionality of this compound—a primary amine and a reactive alkyl bromide—makes it an exceptionally versatile building block for the synthesis of a wide array of complex molecules, particularly nitrogen-containing compounds.

Formation of Functionalized Amines and Diamines

One of the most straightforward yet powerful applications of this compound is in the N-alkylation of primary and secondary amines to introduce an aminoethyl group (-CH₂CH₂NH₂). This reaction is a cornerstone for creating more complex functionalized amines and diamines.

Cesium hydroxide (B78521) has been shown to be an effective promoter for the chemoselective mono-N-alkylation of primary amines, diamines, and polyamines using 2-bromoethylamine hydrobromide. sigmaaldrich.com This method allows for the controlled addition of a single aminoethyl unit, which is crucial for synthesizing unsymmetrical diamines and polyamines. For example, the reaction of morpholine with this compound is a key step in the synthesis of the antidepressant drug moclobemide, yielding the intermediate N-(2-aminoethyl)morpholine.

Table 2: Examples of Functionalized Amines Synthesized from this compound

| Starting Amine | Product | Application/Significance |

| Morpholine | N-(2-Aminoethyl)morpholine | Intermediate for Moclobemide |

| Aniline | N-(2-Aminoethyl)aniline | Precursor for various dyes and ligands |

| Diethylamine | N¹,N¹-Diethyl-1,2-ethanediamine | Chelating agent, ligand synthesis |

| Piperidine | 1-(2-Aminoethyl)piperidine | Building block in medicinal chemistry |

| This table illustrates the general reaction of various amines with this compound. |

These reactions highlight the role of this compound as an essential tool for elaborating the structure of amines, providing access to a wide range of functionalized molecules with applications in medicinal chemistry, materials science, and catalysis. nih.govthieme-connect.de

Applications in Organophosphorus Chemistry

The reactivity of this compound extends to its use in the synthesis of specialized organophosphorus compounds.

Optically active tertiary phosphines are a critical class of ligands in asymmetric catalysis. The creation of P-stereogenic centers is a key challenge in their synthesis. researchgate.net 2-Bromoethylamine hydrobromide has been identified as a reactant for the synthesis of optically active tertiary phosphines through the cesium hydroxide-catalyzed P-alkylation of secondary phosphines. sigmaaldrich.com This reaction involves the nucleophilic attack of a chiral secondary phosphine (B1218219) on the electrophilic carbon of the 2-bromoethylamine moiety, leading to the formation of a new phosphorus-carbon bond and a tertiary phosphine containing a pendant aminoethyl group. The stereochemistry at the phosphorus center is a crucial aspect of this transformation. elsevierpure.com

Conjugation and Derivatization Strategies in Macromolecular and Supramolecular Chemistry

The reagent's bifunctionality is also exploited in the modification of large molecules and complex assemblies, enabling the introduction of new functionalities and properties.

The surface properties of polymers can be tailored for specific applications by grafting functional groups onto the polymer backbone. 2-Bromoethylamine hydrobromide (BEA-HBr) is used as an alkylating agent for the surface modification of nylon. chemicalbook.comnih.gov This process targets the amide groups that are abundant in the nylon structure. nih.gov

The N-alkylation of the amide nitrogen on the nylon surface with BEA-HBr introduces primary amine groups. nih.gov This modification transforms the relatively inert surface into a reactive platform. These newly introduced amine groups can then be used for subsequent chemical transformations, such as the electrostatic immobilization of negatively charged species like metal complexes (e.g., AuCl₄⁻) for electroless plating or the attachment of polyelectrolytes like alginate to create hydrated surface layers. nih.gov This functionalization is a key step in fabricating nylon-supported composite surfaces with tailored properties. nih.gov

Table 2: Nylon Surface Modification using 2-Bromoethylamine Hydrobromide (BEA-HBr)

| Polymer | Modifying Agent | Reaction Type | Resulting Functional Group | Application | Source(s) |

| Nylon | 2-Bromoethylamine hydrobromide (BEA-HBr) | N-Alkylation | Primary Amine (-NH₂) | Introduction of reactive sites for electroless plating, polyelectrolyte adsorption. | chemicalbook.comnih.gov |

Macrocyclic ligands, such as cyclams and crown ethers, are fundamental in supramolecular chemistry for their ability to selectively bind ions and molecules. Attaching pendant arms to the macrocyclic framework can fine-tune their coordination properties, solubility, and utility. iupac.orgmdpi.com

This compound is an ideal reagent for this purpose. The nitrogen atoms within macrocyclic polyamines or aza-crown ethers can act as nucleophiles, reacting with the electrophilic bromoethyl group of 2-bromoethylamine. mdpi.com This alkylation reaction attaches a pendant arm with a terminal amine (initially as its hydrochloride salt), which can serve as an additional donor site for metal coordination or as a reactive handle for further derivatization. This strategy is a cornerstone for developing more sophisticated ligands for applications ranging from metal ion sensing to catalysis. iupac.orgmdpi.com

Biochemical and Proteomic Applications of 2 Bromoethylamine Hydrochloride in Research

Protein Chemical Modification and Derivatization in Proteomics

The chemical modification of proteins is a cornerstone of proteomics, enabling detailed investigation into their structure, function, and interactions. nih.gov 2-Bromoethylamine (B90993) hydrochloride serves as a key reagent in this field, primarily through the alkylation of cysteine residues. This modification introduces a new functional group, facilitating a range of downstream analytical techniques.

Alkylation of Cysteine Residues for Structural and Functional Elucidation

The alkylation of cysteine residues with 2-bromoethylamine is a widely used technique for characterizing proteins and their roles in biological systems. nih.govmsu.edu This reaction results in the formation of S-aminoethylcysteine, a derivative that provides valuable insights for both nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov The modification of cysteine's thiol group with 2-bromoethylamine to form thialysine, which contains a nucleophilic amine, has been shown to be successful. msu.edu This chemical alteration is instrumental in various research endeavors at the core of proteomics. nih.gov

The specificity of this alkylation reaction is crucial for its utility. Studies have shown that under acidic conditions, the bromination of [2-13C] labeled ethanolamine (B43304) proceeds with a high degree of selectivity, with no scrambling of the label in the final 2-bromoethylamine product. nih.gov Furthermore, computational models suggest that in the gas phase and at a basic pH (the typical experimental condition), the intermolecular attack by the sulfur-containing nucleophile of a cysteine model is favored over intramolecular substitution by the amino group. nih.govmsu.edu

Impact on Mass Spectrometry-Based Characterization of Proteins and Peptides

The conversion of cysteine to aminoethylcysteine (B1238168) has a profound impact on mass spectrometry-based proteomic workflows. By introducing additional tryptic cleavage sites, this modification significantly enhances protein sequence coverage, which is often a limitation in traditional "bottom-up" proteomic analyses. promega.com This is particularly beneficial for proteins that are resistant to proteolysis or have a low abundance of lysine (B10760008) and arginine residues. nih.govpromega.com

The increased number of peptides generated through this method provides more data points for protein identification and characterization. nih.gov This improved fragmentation and subsequent analysis by techniques like MALDI-ToF mass spectrometry lead to more robust and reliable protein identifications. researchgate.net Furthermore, the use of isotopically labeled 2-bromoethylamine, such as [2-(13)C] bromoethylamine, allows for investigations using both 13C NMR spectroscopy and mass spectrometry, providing complementary structural and functional information. nih.govresearchgate.net The enhanced peptide mapping facilitated by aminoethylation is a valuable tool for the detailed characterization of individual proteins and complex protein mixtures.

| Application | Reagent | Key Outcome | Analytical Techniques | References |

|---|---|---|---|---|

| Alkylation of Cysteine Residues | 2-Bromoethylamine | Formation of S-aminoethylcysteine (thialysine) for structural and functional studies. | NMR Spectroscopy, Mass Spectrometry | nih.govmsu.edu |

| Enhanced Proteolytic Digestion | 2-Bromoethylamine | Introduction of artificial tryptic cleavage sites to improve peptide mapping and protein identification. | Mass Spectrometry (e.g., MALDI-ToF) | nih.govresearchgate.netacs.orgnih.gov |

| Improved Protein Sequence Coverage | 2-Bromoethylamine | Generation of a higher number of shorter, more readily analyzable peptides. | Bottom-up Proteomics, Mass Spectrometry | nih.govpromega.com |

Mechanistic Studies of Enzyme Systems (In Vitro and Preclinical Models)

This compound has proven to be a valuable tool for investigating the mechanisms of various enzyme systems. Its ability to act as a selective inhibitor allows researchers to probe the function and structure of specific enzymes, providing insights into their roles in both normal physiological processes and disease states.

Investigation of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition by 2-Bromoethylamine

Semicarbazide-sensitive amine oxidase (SSAO), also known as primary amine oxidase, is an enzyme implicated in vascular damage and atherogenesis due to its role in producing toxic aldehydes and hydrogen peroxide. nih.govwikipedia.org Research has identified 2-bromoethylamine as a highly potent and selective inhibitor of SSAO from various sources. nih.gov

The inhibition of SSAO by 2-bromoethylamine is mechanism-based and irreversible. nih.gov Initially, the inhibition is competitive, but it becomes noncompetitive after the enzyme is incubated with the inhibitor. nih.gov The mechanism involves the enzymatic conversion of 2-bromoethylamine into an aldehyde product, which then leads to the inactivation of the enzyme. nih.gov This "suicide inhibition" makes 2-bromoethylamine a powerful tool for studying the physiological and pathological functions of SSAO. nih.gov In preclinical models, the inhibition of SSAO by 2-bromoethylamine has been shown to potentiate the hypotensive effects of other drugs, further highlighting its utility in cardiovascular research. nih.gov

| Characteristic | Description | Reference |

|---|---|---|

| Inhibition Type | Mechanism-based, irreversible, suicide inhibitor | nih.govnih.gov |

| Selectivity | Highly selective for SSAO | nih.gov |

| Kinetics | Initially competitive, becomes noncompetitive after incubation | nih.gov |

| Mechanism | Enzymatic conversion to an aldehyde product leading to enzyme inactivation | nih.gov |

Role in Research on Protease Structure, Function, and Inhibition

The study of proteases, enzymes that cleave peptide bonds in proteins, is fundamental to understanding numerous biological processes. The ability to control protease activity is crucial for both research and therapeutic applications. The modification of cysteine residues by 2-bromoethylamine has implications for studying proteases that have specificity for certain amino acids.

By converting cysteine to S-(beta-aminoethyl)-l-cysteine (thialysine), researchers can investigate the substrate specificity of proteases like trypsin. nih.gov Thialysine is an isostere of lysine, and studies have shown that trypsin can hydrolyze derivatives of both amino acids, although with some quantitative kinetic differences. nih.gov This allows for a detailed examination of the enzyme's active site and the factors that govern substrate recognition and catalysis.

Furthermore, understanding how modifications like aminoethylation affect protease activity is essential. For instance, some proteases have been found to cleave after reduced cysteine residues, a specificity that is blocked by alkylation. nih.gov This knowledge is critical when designing proteomic experiments and interpreting their results. The ability to selectively block or introduce cleavage sites with reagents like 2-bromoethylamine provides a powerful method for dissecting the complex world of protease function and inhibition.

Isotopic Labeling for Advanced Spectroscopic Analysis in Biochemistry

The use of stable isotopes in biochemical and proteomic research has revolutionized the study of protein structure, function, and dynamics. Isotopic labeling, particularly with Carbon-13 (¹³C), allows for the targeted analysis of specific atoms within a complex biological system using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This approach provides unparalleled insights into the molecular environment and behavior of proteins.

Carbon-13 labeled this compound serves as a specialized chemical probe in advanced spectroscopic analysis, particularly in the field of proteomics. Its utility lies in its ability to selectively alkylate specific amino acid residues in proteins, thereby introducing a ¹³C label at a precise location. This targeted labeling is invaluable for NMR spectroscopy studies, as it allows researchers to focus on and elucidate the local environment and dynamics of the modified site within the protein.

The primary target for alkylation by 2-bromoethylamine is the sulfhydryl group of cysteine residues. This reaction results in the formation of a thialysine residue, effectively introducing a ¹³C-labeled ethylamino group at the original cysteine position. researchgate.net The presence of the ¹³C isotope, which has a nuclear spin of ½, makes the modified site NMR-active and distinguishable from the background of naturally abundant, NMR-inactive ¹²C.

A key challenge in this field is the commercial availability of isotopically labeled reagents. Notably, [2-¹³C] labeled bromoethylamine is not commercially available and requires custom synthesis. researchgate.net Research efforts have focused on developing synthetic routes, for instance, from [2-¹³C] labeled ethanolamine, to produce the desired singly labeled 2-bromoethylamine. researchgate.net Theoretical and experimental studies have shown that the bromination of labeled ethanolamine in acidic conditions proceeds with high specificity, preventing scrambling of the isotopic label. researchgate.net

The successful alkylation of cysteine residues in proteins with synthesized Br¹³CH₂CH₂NH₂·HBr has been demonstrated. researchgate.net This chemical modification opens the door for detailed structural and dynamic investigations of proteins using ¹³C NMR spectroscopy. The introduced ¹³C label acts as a sensitive reporter, with its chemical shift providing information about the local electronic environment, and relaxation parameters offering insights into the mobility of that specific region of the protein.

Computational studies, such as ab initio calculations, have been employed to understand the energetics and mechanisms of the alkylation reaction. researchgate.net These calculations, using model systems like CH₃SH to represent a cysteine residue, help in predicting the favorability of the intermolecular alkylation over potential intramolecular side reactions. researchgate.net Such theoretical backing is crucial for optimizing experimental conditions, particularly the pH, to ensure selective and efficient labeling of the target protein. researchgate.net

The following table summarizes hypothetical data that would be sought in a study involving the ¹³C labeling of a protein with 2-bromoethylamine for NMR analysis. This includes the expected chemical shifts and key reaction parameters.

| Parameter | Value/Range | Description |

| ¹³C Chemical Shift (δ) | ||

| ¹³C-labeled Ethanolamine (precursor) | ~42 ppm | The chemical shift of the carbon atom in the starting labeled material. |

| ¹³C-labeled 2-Bromoethylamine | ~35 ppm | The chemical shift of the carbon atom in the synthesized alkylating agent. |

| ¹³C-labeled Thialysine (in protein) | ~40-45 ppm | The chemical shift of the labeled carbon after reaction with a cysteine residue, indicative of the local protein environment. |

| Reaction Conditions | ||

| pH for Alkylation | 8.5 | Basic pH is generally favored for the alkylation of cysteine residues. researchgate.net |

| Temperature | 50 °C | Reaction temperature for the protein alkylation. researchgate.net |

| Reaction Time | 6 hours | Duration of the incubation for the alkylation reaction. researchgate.net |

Table 1: Representative Data and Parameters for the Application of ¹³C-Labeled 2-Bromoethylamine in NMR Spectroscopy.

The ability to introduce a ¹³C label at specific cysteine sites using this compound provides a powerful tool for biochemists and proteomic researchers. It enables the detailed investigation of protein structure, folding, and interactions in a site-specific manner, offering a level of detail that is often unattainable with other methods.

Analytical Methodologies for 2 Bromoethylamine Hydrochloride in Research Contexts

Spectroscopic Characterization Methods for the Compound and its Synthetic Derivatives

Spectroscopic methods are fundamental for the structural elucidation and confirmation of 2-bromoethylamine (B90993) hydrochloride and the novel molecules synthesized from it. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity. Due to the close structural similarity between 2-bromoethylamine hydrochloride and its hydrobromide salt, analytical data for the hydrobromide is often used as a reliable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of 2-bromoethylamine. Both ¹H and ¹³C NMR spectra provide unambiguous evidence for the compound's structure. In a deuterated solvent like D₂O, the protonated amine group's protons may exchange with deuterium, simplifying the spectrum.

¹H NMR: The proton NMR spectrum typically shows two triplets corresponding to the two inequivalent methylene (B1212753) (-CH₂-) groups. The methylene group adjacent to the bromine atom is deshielded and appears at a lower field compared to the methylene group adjacent to the ammonium (B1175870) group.

¹³C NMR: The carbon NMR spectrum displays two distinct signals for the two carbon atoms, with their chemical shifts influenced by the adjacent electronegative bromine and nitrogen atoms. nih.gov

The following table summarizes typical NMR data for the closely related 2-bromoethylamine hydrobromide, which serves as an excellent proxy for the hydrochloride salt.

| Nucleus | Observed Chemical Shifts (δ) in D₂O | Interpretation |

| ¹H NMR | ~3.4 ppm (t), ~3.7 ppm (t) | Two triplet signals for the -CH₂-CH₂- backbone. |

| ¹³C NMR | ~27 ppm, ~40 ppm | Two signals corresponding to the two ethyl carbons. nih.gov |

When 2-bromoethylamine is used to create more complex molecules (synthetic derivatives), NMR is crucial for verifying that the desired transformation has occurred. For example, in the synthesis of the ionic liquid precursor 1-aminoethyl-3-methylimidazolium bromide, ¹H NMR is used to confirm the successful alkylation of the N-methylimidazole ring. rsc.org The appearance of new signals corresponding to the imidazolium (B1220033) ring protons alongside the ethyl group signals confirms the formation of the derivative. rsc.org

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound or hydrobromide is characterized by specific absorption bands. spectrabase.comchemicalbook.com

N-H Stretching: Strong, broad bands typically appear in the region of 3000-3200 cm⁻¹, characteristic of the ammonium salt (R-NH₃⁺).

C-H Stretching: Absorptions around 2850-3000 cm⁻¹ are due to the stretching vibrations of the methylene C-H bonds.

N-H Bending: A sharp to medium band around 1500-1600 cm⁻¹ corresponds to the bending vibration of the N-H bond in the ammonium group.

C-Br Stretching: A characteristic absorption in the fingerprint region, typically between 500-600 cm⁻¹, indicates the presence of the carbon-bromine bond.

Commercial suppliers confirm the identity of their material by ensuring its infrared spectrum conforms to a reference standard. thermofisher.com Spectra can be obtained using techniques like potassium bromide (KBr) pellets or Attenuated Total Reflectance (ATR). nih.govspectrabase.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. For this compound, the parent compound (2-bromoethylamine) has a monoisotopic mass of approximately 122.97 Da. nih.gov In mass spectrometry, the presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in a pair of peaks (M and M+2) of almost equal intensity for any fragment containing a bromine atom, which is a definitive signature for the compound. GC-MS data is available for the parent amine, 2-bromoethylamine. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities, starting materials, and by-products, thereby enabling purity assessment and real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis and purity verification of non-volatile and thermally sensitive compounds like this compound. Commercial suppliers often state the purity of 2-bromoethylamine hydrobromide as 99% as determined by HPLC, indicating that standardized methods for its analysis are in use. chemicalbook.com A typical HPLC method would involve:

Stationary Phase: A reversed-phase column (e.g., C18) is commonly used.

Mobile Phase: An aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol. An ion-pairing agent may be added to the mobile phase to improve the peak shape and retention of the highly polar amine.

Detection: Since 2-bromoethylamine lacks a strong chromophore, UV detection at low wavelengths (e.g., < 210 nm) can be used. Alternatively, more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly effective.

Gas Chromatography (GC)

Gas chromatography is suitable for volatile compounds. While the hydrochloride salt itself is non-volatile, the free base, 2-bromoethylamine, can be analyzed by GC. nih.gov However, the direct analysis of primary amines by GC can be challenging due to their high polarity, which can lead to poor peak shapes (tailing) and interaction with the column.

To overcome these issues, several strategies can be employed:

Specialized Columns: Using columns designed for amine analysis, such as those with a basic deactivation layer (e.g., Poropak Q), can significantly improve peak symmetry. bre.com

Derivatization: The primary amine group can be chemically modified (derivatized) to create a less polar and more volatile derivative with better chromatographic properties. This is a common and effective strategy.

GC coupled with a mass spectrometer (GC-MS) is particularly powerful, as it provides both chromatographic separation and mass-based identification of the compound and any impurities. nih.gov

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method frequently used in synthetic chemistry to monitor the progress of a reaction. To follow a reaction involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). By comparing the spot corresponding to the starting material with a reference spot, a chemist can qualitatively determine if the reactant is being consumed. The appearance of a new spot indicates the formation of the product. A suitable solvent system is chosen to achieve good separation, and visualization is often accomplished using a stain like ninhydrin, which reacts with the primary amine to produce a colored spot.

Advanced Analytical Strategies for Detection in Complex Chemical Matrices

Detecting and quantifying this compound in complex matrices, such as during a chemical synthesis in a crude reaction mixture, requires highly selective and sensitive analytical techniques.

Derivatization Coupled with Sensitive Detection

A powerful strategy for enhancing the detectability of 2-bromoethylamine is chemical derivatization. The reactive primary amine group is an ideal target for tagging with a molecule that has a strong response on a specific detector.

For HPLC: The amine can be reacted with a derivatizing agent to attach a fluorophore (e.g., dansyl chloride) or a strong chromophore. This allows for highly sensitive and selective detection using fluorescence or UV-Vis detectors, respectively, enabling quantification at very low levels.

For GC: Derivatization with reagents like pentafluorobenzoyl chloride creates a derivative that is not only more volatile but also highly sensitive to an Electron Capture Detector (ECD). This approach is extremely sensitive for halogenated compounds and is a well-established method for trace analysis of amines in complex samples.

Hyphenated Mass Spectrometry Techniques

The coupling of chromatographic separation with mass spectrometry represents the gold standard for analysis in complex environments.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for this application. LC separates the 2-bromoethylamine from the matrix components, and the mass spectrometer provides highly specific detection and quantification. Using modes like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), the instrument can be set to look only for the specific mass-to-charge ratio of the target compound, effectively filtering out the chemical noise from the matrix and achieving very low detection limits.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC-MS is also highly effective, especially after derivatization. It provides excellent separation efficiency and confident identification based on both retention time and the mass spectrum of the analyte. nih.gov

These advanced strategies are crucial in research contexts for accurately tracking the consumption of 2-bromoethylamine in a reaction, identifying potential side-products, and ensuring the complete removal of this reactive starting material from the final purified product.

Q & A

Q. What are the standard synthetic routes for 2-Bromoethylamine hydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : this compound is typically synthesized via bromination of ethanolamine derivatives followed by hydrochlorination. For example, in the synthesis of Clorgyline hydrochloride, 2-bromoethylamine hydrobromide reacts with 2-chlorophenylhydrazine under controlled cyclization conditions . Yields vary significantly (50–80%) depending on reaction parameters:

- Key variables : Temperature (maintained at 0–5°C during bromination), stoichiometry of brominating agents (e.g., PBr₃ or HBr), and reaction time.

- Optimization : Higher yields (70–80%) are achieved using sodium borohydride reduction post-cyclization, which stabilizes intermediates .

Q. What purification techniques are recommended for this compound to achieve high purity?

- Methodological Answer :

- Recrystallization : Use polar solvents like ethanol/water mixtures to remove unreacted starting materials .

- Column Chromatography : Silica gel with a gradient of methanol in dichloromethane can separate brominated by-products (e.g., bis(2-bromoethyl)amine hydrobromide) .

- Lyophilization : For hydrochloride salts, freeze-drying aqueous solutions ensures minimal decomposition and hygroscopicity .

Advanced Questions

Q. How do reaction conditions influence the nucleophilic substitution efficiency of this compound in forming secondary amines?

- Methodological Answer : The bromine atom in this compound is highly electrophilic, making it reactive in SN₂ mechanisms. Efficiency depends on:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines/thiols .

- pH Control : Reactions in basic conditions (pH 9–10) deprotonate amines, accelerating substitution but risking hydrolysis. Acidic conditions stabilize the hydrochloride form, slowing reactivity .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling reactions with aryl boronic acids, expanding applications in medicinal chemistry .

Q. What analytical methods are most effective for characterizing this compound and detecting common impurities?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (D₂O) shows characteristic peaks for the ethylamine chain (δ 3.4–3.6 ppm for CH₂Br and δ 2.8–3.0 ppm for NH₃⁺) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 210 nm) resolve impurities like unreacted ethanolamine or brominated by-products .

- Elemental Analysis : Confirms Br and Cl content (theoretical: Br ≈ 34.2%, Cl ≈ 15.4%) to validate stoichiometry .

Q. How can researchers resolve discrepancies in reported yields for reactions involving this compound?

- Methodological Answer : Discrepancies arise from:

- By-product Formation : Competing reactions (e.g., elimination to ethylene) reduce yields. Use kinetic studies (e.g., in situ IR) to monitor intermediate stability .

- Reagent Purity : Impurities in HBr or ethanolamine lower efficiency. Pre-purify reagents via distillation or use anhydrous conditions .

- Scale Effects : Pilot-scale reactions may require slower addition rates to control exothermic bromination .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of HCl/HBr vapors released during reactions .

- Personal Protective Equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact, as the compound is corrosive .

- Storage : Keep in airtight, desiccated containers at 2–8°C to prevent hydrolysis to ethanolamine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.